2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol
Overview
Description
2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol is an organic compound characterized by the presence of a fluorinated naphthalene ring attached to a butanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol typically involves the reaction of 4-fluoro-1-naphthyl derivatives with appropriate butanol precursors. One common method includes the use of Grignard reagents, where 4-fluoro-1-naphthyl magnesium bromide reacts with 3-methyl-2-butanone under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in liquid ammonia.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated naphthalene ring can engage in aromatic stacking interactions, while the butanol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 2-(4-Fluoro-1-naphthyl)ethanol
- 4-Fluoro-1-naphthylboronic acid
- 2-(4-Fluoro-1-naphthyl)-2-propanol
Comparison: Compared to its analogs, 2-(4-Fluoronaphthalen-1-yl)-3-methylbutan-2-ol is unique due to the presence of the 3-methyl-butan-2-ol moiety, which can influence its chemical reactivity and biological activity. The fluorine atom in the naphthalene ring also contributes to its distinct properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)-3-methylbutan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO/c1-10(2)15(3,17)13-8-9-14(16)12-7-5-4-6-11(12)13/h4-10,17H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFXHXVBVAESRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC=C(C2=CC=CC=C21)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189961 | |
Record name | 1-Naphthalenemethanol, 4-fluoro-α-methyl-α-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443307-10-5 | |
Record name | 1-Naphthalenemethanol, 4-fluoro-α-methyl-α-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443307-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenemethanol, 4-fluoro-α-methyl-α-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.